1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11
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Overview
Description
1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azetidine ring, a cyclohexyl group, and a cyanobenzyl moiety. The presence of deuterium (d11) in the compound enhances its stability and provides unique properties for research and industrial applications.
Preparation Methods
The synthesis of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 involves several steps. The key synthetic route includes the following steps:
Formation of the azetidine ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Attachment of the cyanobenzyl moiety: The cyanobenzyl group is attached using a coupling reaction with suitable reagents.
Deuterium incorporation: Deuterium atoms are incorporated into the compound through specific deuteration reactions, enhancing its stability.
Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. Common reaction conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Coupling reactions: The cyanobenzyl moiety allows for coupling reactions with other compounds, forming new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 can be compared with similar compounds, such as:
(4-Cyanobenzyl)triphenylphosphonium chloride: This compound shares the cyanobenzyl moiety but differs in its overall structure and properties.
(4-Cyanobenzyl)triphenylphosphonium bromide: Another compound with a similar cyanobenzyl group but different functional groups and applications.
The uniqueness of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11 lies in its specific combination of functional groups and deuterium incorporation, which provides distinct properties for research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1/i1D2,2D2,3D2,4D2,5D2,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWQVQZPDROFY-FLLCJUDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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